molecular formula C9H13BrClN B8388375 2-Bromo-4-isopropylaniline hydrochloride CAS No. 155628-04-9

2-Bromo-4-isopropylaniline hydrochloride

Cat. No.: B8388375
CAS No.: 155628-04-9
M. Wt: 250.56 g/mol
InChI Key: SNAVVLKSDXTQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-isopropylaniline hydrochloride is an organobromine compound with the molecular formula C₉H₁₂BrN·HCl (free base: C₉H₁₂BrN, MW 214.11 g/mol) . It is a halogenated aniline derivative featuring a bromine atom at the ortho position and an isopropyl group at the para position of the benzene ring. The hydrochloride salt form enhances its stability and solubility in polar organic solvents like dioxane and ethoxyethanol, though it remains insoluble in water . This compound is primarily employed in synthesizing corticotropin-releasing factor (CRF) antagonists, specifically 4-(5-aryl-1,2,3,6-tetrahydropyridinyl)pyrimidine and 4-substituted-2-aminopyrimidine derivatives . Its CAS number is 51605-97-1, and its InChI Key is WEMDUNBELVTSRP-UHFFFAOYSA-N .

Properties

CAS No.

155628-04-9

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

2-bromo-4-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-6(2)7-3-4-9(11)8(10)5-7;/h3-6H,11H2,1-2H3;1H

InChI Key

SNAVVLKSDXTQFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)Br.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position significantly influences the compound’s physical and chemical behavior. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position) Molecular Formula (Free Base) Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
2-Bromo-4-isopropylaniline HCl -Br (2), -CH(CH₃)₂ (4) C₉H₁₂BrN·HCl 250.58 (HCl salt) 116–118 (3 mmHg) Soluble in dioxane, ethoxyethanol CRF antagonist synthesis
2-Bromo-4-methylaniline -Br (2), -CH₃ (4) C₇H₈BrN 186.05 Not reported Limited solubility in water Pharmaceutical intermediates
2-Bromo-4-ethylaniline HCl -Br (2), -CH₂CH₃ (4) C₈H₁₀BrN·HCl 224.53 (HCl salt) Not reported Similar to isopropyl analog Research reagents
4-Bromo-2,6-diisopropylaniline -Br (4), -CH(CH₃)₂ (2,6) C₁₂H₁₈BrN 256.19 Not reported Soluble in DCM Ligand synthesis

Key Observations :

  • Solubility: The hydrochloride form improves solubility in organic solvents compared to the free base.
2-Bromo-4-isopropylaniline Hydrochloride

Synthesis involves bromination of 4-isopropylaniline.

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